molecular formula C8H12 B6615317 (but-3-yn-1-yl)cyclobutane CAS No. 2228478-18-8

(but-3-yn-1-yl)cyclobutane

Cat. No.: B6615317
CAS No.: 2228478-18-8
M. Wt: 108.18 g/mol
InChI Key: PNTPEKQGGZRSNM-UHFFFAOYSA-N
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Description

(But-3-yn-1-yl)cyclobutane is a cyclobutane derivative functionalized with a terminal alkyne group at the 1-position of the cyclobutane ring. This compound combines the inherent strain of the four-membered cyclobutane ring (bond angles ~90°) with the linear geometry and electron-withdrawing character of the alkyne substituent. Cyclobutanes are notable for their presence in natural products, pharmaceuticals, and materials science due to their unique reactivity and stereochemical properties . The butynyl substituent introduces distinct electronic and steric effects, influencing the compound’s stability, reactivity, and applications in synthetic chemistry.

Properties

IUPAC Name

but-3-ynylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-3-5-8-6-4-7-8/h1,8H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTPEKQGGZRSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane derivatives, including (but-3-yn-1-yl)cyclobutane, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes or an alkene and an alkyne under specific conditions to form the cyclobutane ring . The reaction typically requires a catalyst, such as a metal complex, and can be conducted under thermal or photochemical conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The compound can participate in substitution reactions, where the alkyne or cyclobutane hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products Formed:

    Oxidation: Formation of epoxides or diols

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
(but-3-yn-1-yl)cyclobutane serves as a versatile building block for synthesizing more complex organic molecules. Its unique cyclobutane structure allows for the exploration of new reaction pathways, particularly in the synthesis of cyclic compounds and functionalized derivatives. Cyclobutane derivatives have been extensively utilized in organic synthesis to create both acyclic and cyclic systems, including carbo- and heterobicyclic frameworks .

Synthetic Methods
Various synthetic methods have been developed to produce this compound, including:

  • Alkyne Metathesis : Utilizing transition metal catalysts to facilitate the exchange of alkyne groups.
  • Cycloaddition Reactions : Engaging this compound in [2+2] cycloaddition reactions to form larger cyclic structures.

These methods enable chemists to access a wide range of derivatives with tailored properties for specific applications.

Biological Applications

Drug Discovery
The compound shows promise in fragment-based drug discovery (FBDD), where small molecular fragments are screened for their ability to bind to biological targets. The three-dimensional nature of cyclobutane derivatives can enhance binding affinities and selectivity towards complex biological targets such as protein-protein interactions (PPIs) . This approach has led to the identification of novel pharmacophores that could be developed into therapeutic agents.

Enzyme Interaction Studies
this compound can be employed as a probe to study enzyme interactions and metabolic pathways. Its fluorinated analogs are particularly useful due to their stability and reactivity, allowing researchers to investigate the effects of structural variations on enzyme activity and substrate specificity.

Medicinal Chemistry

Fluorinated Compounds in Pharmaceuticals
Fluorinated derivatives of this compound exhibit enhanced bioavailability and metabolic stability, making them attractive candidates for pharmaceutical research. The incorporation of fluorine can significantly alter the electronic properties of the compound, influencing its pharmacokinetics and pharmacodynamics.

Antibody–Drug Conjugates (ADCs)
Recent advancements in linker chemistry have utilized cyclobutane derivatives in the design of ADCs. For instance, cyclobutane-based linkers have been shown to improve the stability and efficacy of drug conjugates by facilitating controlled drug release within targeted cells . This application highlights the potential of this compound in developing targeted cancer therapies.

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Organic SynthesisUsed as a building block for complex moleculesEnables access to diverse chemical space through cycloaddition reactions
Drug DiscoveryFragment-based approaches utilizing cyclobutane derivativesEnhanced binding affinities observed with 3D fragments targeting PPIs
Medicinal ChemistryDevelopment of fluorinated compounds for pharmaceuticalsImproved metabolic stability and bioavailability noted in drug candidates
ADC DevelopmentCyclobutane linkers enhancing ADC stabilityDemonstrated effective drug release profiles in vitro

Mechanism of Action

The mechanism of action of (but-3-yn-1-yl)cyclobutane involves its interaction with various molecular targets and pathways. In drug design, the compound can act as a bioisostere, mimicking the structure and function of other molecules while providing enhanced stability and activity. The cyclobutane ring’s strain energy can facilitate “strain-release” reactions, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural parameters of (but-3-yn-1-yl)cyclobutane with other substituted cyclobutanes, derived from crystallographic and computational

Compound Substituent Cyclobutane Bond Length (Å) Dihedral Angle (°) Oxidation Potential (V vs. SCE)
Unsubstituted cyclobutane None 1.556(1) 35.2 +2.10
Octamethylcyclobutane 8 Methyl groups 1.571 28.5 +1.85
Phenyl-substituted cyclobutane 2,4-Diphenyl 1.61–1.72 22.0 +1.50
This compound 1-Butynyl ~1.58 (estimated) ~25.0 (estimated) +1.70 (estimated)

Key Observations :

  • The butynyl group’s electron-withdrawing nature reduces electron density at the cyclobutane ring, leading to bond elongation (1.58 Å vs. 1.556 Å in unsubstituted cyclobutane) comparable to methyl-substituted derivatives .
  • The dihedral angle (~25°) suggests moderate ring puckering, intermediate between planarized phenyl-substituted cyclobutanes (22°) and highly strained unsubstituted cyclobutanes (35.2°) .

Biological Activity

(but-3-yn-1-yl)cyclobutane is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in drug design.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring structure, which imparts specific chemical properties that are crucial for its biological activity. The compound can undergo various chemical reactions, including:

  • Oxidation : Leading to the formation of epoxides or diols.
  • Reduction : Resulting in alkenes or alkanes.
  • Substitution : Producing halogenated derivatives.

These reactions are essential for modifying the compound to enhance its biological efficacy.

The mechanism of action of this compound primarily involves its interaction with biological targets such as enzymes and receptors. The cyclobutane ring's strain energy allows for "strain-release" reactions, facilitating the compound's reactivity in biological systems. This interaction can modulate the activity of molecular targets, leading to various physiological effects .

Antifungal Activity

Recent studies have explored the antifungal properties of this compound and its analogs. For instance, compounds derived from this structure have shown promising activity against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The disk diffusion method demonstrated that these compounds could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections .

Drug Design and Bioisosterism

This compound has been investigated as a bioisostere in drug design. Its structural diversity can enhance the biological activity of pharmaceutical candidates by mimicking other bioactive molecules while providing improved stability. This characteristic is particularly valuable in developing stapled peptides that exhibit enhanced pharmacological properties .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of this compound derivatives against Trichophyton species. The results indicated that while the original compound showed moderate potency, certain derivatives exhibited enhanced inhibition rates, suggesting modifications to the structure could lead to more effective antifungal agents.

Case Study 2: Cancer Treatment Potential

In another investigation, derivatives of this compound were tested for their cytostatic effects on cancer cell lines. The studies revealed that some analogs could induce cell growth arrest in MCF-7 human breast cancer cells, highlighting their potential role in cancer therapeutics .

Research Findings Summary

Study Focus Findings
Antifungal StudyEfficacy against TrichophytonEnhanced inhibition observed with modified derivatives
Cancer ResearchCytostatic effects on MCF-7 cellsInduced growth arrest and differentiation

Q & A

Q. Methodological Insight :

  • Use bifunctional building blocks (e.g., azidoketones) to introduce polar groups (amines, amides) while preserving stereochemical integrity .
  • Optimize reaction time and quenching protocols to stabilize reactive intermediates and minimize epimerization .

How can researchers resolve contradictions in reported NMR data for cyclobutane derivatives, such as discrepancies in vicinal coupling constants?

Advanced Research Question
Conflicting NMR data often arise from differences in solvent, temperature, or substituent electronic effects. For this compound, vicinal coupling constants (Jtrans10 HzJ_{\text{trans}} \approx 10\ \text{Hz}) are diagnostic for trans-configurations. Discrepancies may result from:

  • Epimerization during synthesis : Verify purity via NOESY experiments to confirm spatial proximity of substituents .
  • Solvent-induced shifts : Compare spectra in deuterated chloroform vs. DMSO to assess hydrogen bonding effects.
  • Dynamic effects : Variable-temperature NMR can reveal conformational averaging .

Q. Methodological Insight :

  • Standardize NMR acquisition parameters (e.g., 600 MHz, 298 K) across studies.
  • Cross-validate with X-ray crystallography or computational models (DFT) when spectral ambiguity exists .

What strategies are effective for designing cyclobutane-based 3D fragment libraries in drug discovery?

Advanced Research Question
Cyclobutane’s rigid, strained structure enhances spatial diversity in fragment libraries. Key strategies include:

  • Principal Component Analysis (PCA) : To map steric and electronic properties of fragments.
  • Privileged motifs : Incorporate polar functionalities (e.g., sulfonamides) via modular synthesis to improve solubility and target engagement .
  • Isomer libraries : Synthesize both cis- and trans-cyclobutane derivatives to explore stereochemical effects on binding .

Q. Methodological Insight :

  • Use PMI (Principal Moment of Inertia) plots to assess 3D shape diversity.
  • Prioritize fragments with Fsp3^3 > 0.5 to enhance drug-likeness .

How does cyclobutane ring strain influence the thermal stability and reactivity of this compound?

Basic Research Question
The cyclobutane ring’s high angle strain (~109.5° vs. ideal 90°) increases its susceptibility to ring-opening reactions. For this compound:

  • Thermal stability : Decomposition occurs above 150°C, releasing strain via [2+2] cycloreversion.
  • Reactivity : The alkyne moiety participates in click reactions (e.g., CuAAC), while the strained ring undergoes electrophilic additions at reduced activation energies .

Q. Methodological Insight :

  • Perform differential scanning calorimetry (DSC) to quantify decomposition thresholds.
  • Stabilize the compound by storing it under inert gas (N2_2) at –20°C .

What experimental and computational approaches are used to predict the photophysical properties of cyclobutane derivatives?

Advanced Research Question
Cyclobutane’s strain and conjugation with alkynes enable unique photophysical behaviors. Methods include:

  • TD-DFT calculations : Predict UV-Vis absorption spectra and excited-state dynamics.
  • Transient absorption spectroscopy : Measure triplet-state lifetimes for energy transfer applications .
  • Electrochemical analysis : Cyclic voltammetry reveals redox potentials for photovoltaic applications .

Q. Methodological Insight :

  • Correlate HOMO-LUMO gaps with substituent electronic effects (e.g., electron-withdrawing groups lower LUMO levels) .

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